molecular formula C15H20O3 B14247130 tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate CAS No. 423763-77-3

tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate

Cat. No.: B14247130
CAS No.: 423763-77-3
M. Wt: 248.32 g/mol
InChI Key: NIZMUKOFHYRFMQ-CYBMUJFWSA-N
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Description

tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate: is an organic compound that belongs to the class of carbonates It is characterized by the presence of a tert-butyl group, a phenyl group, and a but-3-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate typically involves the reaction of tert-butyl chloroformate with (1R)-1-phenylbut-3-en-1-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The phenyl and but-3-enyl groups contribute to the compound’s overall stability and reactivity by participating in π-π interactions and conjugation effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability characteristics.

Properties

CAS No.

423763-77-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate

InChI

InChI=1S/C15H20O3/c1-5-9-13(12-10-7-6-8-11-12)17-14(16)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3/t13-/m1/s1

InChI Key

NIZMUKOFHYRFMQ-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)O[C@H](CC=C)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)OC(CC=C)C1=CC=CC=C1

Origin of Product

United States

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